
1-Chloro-4-(ethenesulfinyl)benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Chloro-4-(vinylsulfinyl)benzene is an organic compound with the molecular formula C8H7ClOS It is a derivative of benzene, where a chlorine atom and a vinylsulfinyl group are attached to the benzene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
One common method is through electrophilic aromatic substitution, where a vinylsulfinyl group is introduced to the benzene ring in the presence of a suitable catalyst . The reaction conditions often include the use of a strong acid or base to facilitate the substitution process.
Industrial Production Methods
Industrial production of 1-Chloro-4-(vinylsulfinyl)benzene may involve large-scale electrophilic aromatic substitution reactions. The process is optimized for high yield and purity, often using continuous flow reactors and advanced purification techniques to ensure the quality of the final product .
Análisis De Reacciones Químicas
Types of Reactions
1-Chloro-4-(vinylsulfinyl)benzene can undergo various chemical reactions, including:
Oxidation: The vinylsulfinyl group can be further oxidized to form sulfone derivatives.
Reduction: The compound can be reduced to form corresponding sulfides.
Substitution: The chlorine atom can be substituted with other nucleophiles in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines or thiols can be used in the presence of a base.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Sulfide derivatives.
Substitution: Various substituted benzene derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
1-Chloro-4-(vinylsulfinyl)benzene has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a precursor for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 1-Chloro-4-(vinylsulfinyl)benzene involves its interaction with various molecular targets. The vinylsulfinyl group can participate in nucleophilic and electrophilic reactions, influencing the reactivity and stability of the compound. The chlorine atom can act as a leaving group in substitution reactions, facilitating the formation of new chemical bonds .
Comparación Con Compuestos Similares
Similar Compounds
Chlorobenzene: A simpler derivative with only a chlorine substituent.
Vinylsulfinylbenzene: Lacks the chlorine atom but contains the vinylsulfinyl group.
1-Chloro-4-(methylsulfinyl)benzene: Similar structure but with a methylsulfinyl group instead of a vinylsulfinyl group.
Uniqueness
The combination of these functional groups allows for diverse chemical transformations and makes it a valuable compound in various research and industrial contexts .
Propiedades
Número CAS |
63383-26-6 |
|---|---|
Fórmula molecular |
C8H7ClOS |
Peso molecular |
186.66 g/mol |
Nombre IUPAC |
1-chloro-4-ethenylsulfinylbenzene |
InChI |
InChI=1S/C8H7ClOS/c1-2-11(10)8-5-3-7(9)4-6-8/h2-6H,1H2 |
Clave InChI |
BSXNEQOQSHKCGF-UHFFFAOYSA-N |
SMILES canónico |
C=CS(=O)C1=CC=C(C=C1)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-Methyl-[1,3]dioxolo[4,5-g]isoquinolin-7-amine](/img/structure/B12954338.png)
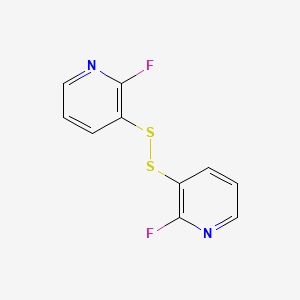
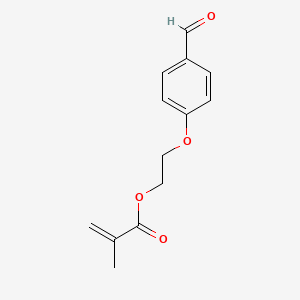
![(1S,3S,4R)-2-Azabicyclo[2.1.0]pentane-3-carboxylic acid](/img/structure/B12954369.png)
![3-Cyclohexylbicyclo[4.2.0]octa-1,3,5-triene-7-carboxylic acid](/img/structure/B12954381.png)
![(S)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-(benzo[d][1,3]dioxol-5-ylmethyl)propanoic acid](/img/structure/B12954385.png)
![Ethyl 1-oxa-2-azaspiro[4.5]dec-3-ene-3-carboxylate](/img/structure/B12954403.png)
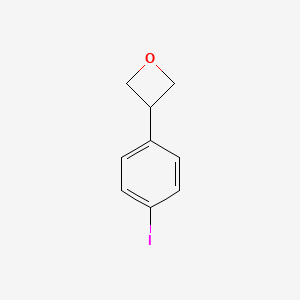
![Benzo[f]cinnoline](/img/structure/B12954418.png)
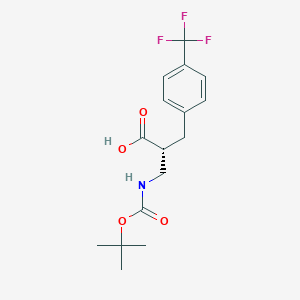

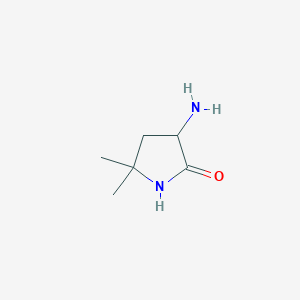
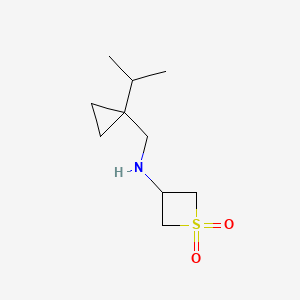
![methyl2-(5,6,7,8-tetrahydro-4H-thieno[3,2-c]azepin-8-yl)acetate](/img/structure/B12954441.png)
